molecular formula C23H18N2O2 B071897 1-Trityl-1H-imidazole-4-carboxylic acid CAS No. 191103-80-7

1-Trityl-1H-imidazole-4-carboxylic acid

Cat. No.: B071897
CAS No.: 191103-80-7
M. Wt: 354.4 g/mol
InChI Key: UQQHMXJCLHSYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Trityl-1H-imidazole-4-carboxylic acid (CAS 191103-80-7) is a high-value synthetic building block specifically designed for advanced research in organic and medicinal chemistry. This compound features a trityl (triphenylmethyl) group protecting the imidazole nitrogen, a critical modification that allows for selective functionalization and prevents unwanted side reactions during multi-step synthetic sequences. The presence of the carboxylic acid moiety on the imidazole ring enables facile derivatization through standard coupling reactions, making this reagent an indispensable intermediate for the construction of complex molecules. Researchers primarily utilize this compound as a key precursor in the development of imidazole-containing drug candidates, such as enzyme inhibitors and receptor modulators. The trityl group enhances the solubility of the intermediate in organic solvents and can be readily removed under mild acidic conditions after the desired transformations are complete, enabling precise control over the synthetic pathway. Supplied as a white to off-white crystalline solid with comprehensive analytical data (including 1H NMR, 13C NMR, and HPLC), this product guarantees reliability and consistency in your experiments. Store in a cool, dry place, sealed under inert conditions at room temperature to ensure maximum stability. Disclaimer: This product is for laboratory research purposes only. It is strictly not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-tritylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22(27)21-16-25(17-24-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQHMXJCLHSYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441910
Record name 1-Trityl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191103-80-7
Record name 1-Trityl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Tritylation of Imidazole-4-carboxylic Acid

A common laboratory-scale method involves reacting 1H-imidazole-4-carboxylic acid with trityl chloride (triphenylchloromethane) in the presence of a base. Triethylamine is typically employed to neutralize hydrochloric acid generated during the reaction. The reaction proceeds in dichloromethane at room temperature, yielding 1-trityl-1H-imidazole-4-carboxylic acid with a reported purity of >95% after recrystallization.

Reaction Conditions:

  • Molar Ratio: 1:1.0–1.5 (imidazole-4-carboxylic acid : trityl chloride).

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: 20–25°C (ambient conditions).

  • Reaction Time: 2–4 hours.

This method’s efficiency hinges on rigorous exclusion of moisture, as trityl chloride is sensitive to hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted trityl chloride and byproducts.

Ethyl Ester Pathway (Patent WO2015078235A1)

An alternative industrial route outlined in Patent WO2015078235A1 utilizes imidazole-4-carboxylic acid ethyl ester as the starting material. This two-step process enhances yield and scalability:

Step 1: Amino Protection
Imidazole-4-carboxylic acid ethyl ester reacts with trityl chloride in the presence of triethylamine:

Imidazole-4-carboxylate ester+Trityl chlorideEt3N1-Trityl-1H-imidazole-4-carboxylate ester+HCl\text{Imidazole-4-carboxylate ester} + \text{Trityl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-Trityl-1H-imidazole-4-carboxylate ester} + \text{HCl}

Key Parameters:

  • Molar Ratio: 1:1.0–1.5 (ester : trityl chloride).

  • Base: Triethylamine (1.0–1.5 equivalents relative to trityl chloride).

  • Solvent: Dichloromethane.

  • Yield: 85–90%.

Step 2: Saponification to Carboxylic Acid
The ethyl ester undergoes basic hydrolysis using potassium hydroxide (1.0–3.0 M) or sodium hydroxide, followed by acidification with HCl to precipitate the product:

1-Trityl-1H-imidazole-4-carboxylate esterOH1-Trityl-1H-imidazole-4-carboxylateH+1-Trityl-1H-imidazole-4-carboxylic acid\text{1-Trityl-1H-imidazole-4-carboxylate ester} \xrightarrow{\text{OH}^-} \text{1-Trityl-1H-imidazole-4-carboxylate} \xrightarrow{\text{H}^+} \text{this compound}

Optimization Notes:

  • Hydrolysis at 70–90°C reduces reaction time to 1–2 hours.

  • Acidification to pH 2–3 maximizes precipitation efficiency.

Oxidation of 1-Trityl-4-methylimidazole

A less conventional approach involves oxidizing 1-trityl-4-methylimidazole using potassium permanganate (KMnO4\text{KMnO}_4) in dichloromethane. This method, adapted from the synthesis of 1H-imidazole-4-carboxylic acid, requires careful temperature control (40–50°C) to avoid over-oxidation.

Reaction Scheme:

1-Trityl-4-methylimidazoleTiO2KMnO4,CH2Cl21-Trityl-1H-imidazole-4-carboxylic acid\text{1-Trityl-4-methylimidazole} \xrightarrow[\text{TiO}2]{\text{KMnO}4, \text{CH}2\text{Cl}2} \text{this compound}

Challenges:

  • Low yields (50–60%) due to competing side reactions.

  • Requires chromatographic purification to isolate the product.

Comparative Analysis of Methodologies

Parameter Direct Tritylation Ethyl Ester Pathway Oxidation Route
Starting Material Imidazole-4-carboxylic acidImidazole-4-carboxylate ester1-Trityl-4-methylimidazole
Reaction Steps 122
Yield 75–85%85–90%50–60%
Purification RecrystallizationAcid precipitationColumn chromatography
Scalability ModerateHighLow

The ethyl ester pathway offers superior yield and scalability, making it the preferred method for industrial production. In contrast, the oxidation route is limited by low efficiency and operational complexity.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. Key adaptations include:

  • Catalyst Recycling: Recovering triethylamine via distillation reduces waste.

  • Solvent Choice: Substituting dichloromethane with toluene lowers toxicity and improves safety.

  • Continuous Flow Systems: Enhancing reaction consistency and throughput.

Challenges and Optimization Strategies

Byproduct Formation

Tritylation reactions often generate triphenylmethanol as a byproduct, necessitating efficient separation techniques. Recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes this impurity.

Moisture Sensitivity

Trityl chloride’s susceptibility to hydrolysis mandates anhydrous conditions. Molecular sieves (4Å) or inert gas atmospheres (N₂/Ar) are employed to maintain reaction integrity.

Temperature Control

Exothermic reactions during tritylation require cooling to 0–5°C initially, followed by gradual warming to ambient temperature .

Chemical Reactions Analysis

Types of Reactions: 1-Trityl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or nucleophiles in the presence of a catalyst or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction could produce imidazole-4-methanol derivatives.

Scientific Research Applications

1-Trityl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Trityl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The trityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity. These interactions can affect various biological pathways, making the compound useful in studying enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 1-Trityl-1H-imidazole-4-carboxylic acid with other imidazole derivatives, emphasizing substituent groups, molecular properties, and applications:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes References
This compound Trityl (C₆H₅)₃C– C₂₃H₁₈N₂O₂ 354.4 191103-80-7 Inhibitor synthesis; steric bulk enhances stability
1-Benzyl-1H-imidazole-2-carboxylic acid Benzyl (C₆H₅CH₂–) C₁₁H₁₀N₂O₂ 202.21 16042-26-5 Pharmaceutical intermediate; lacks steric bulk of trityl
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Chlorophenyl (ClC₆H₄–) C₁₀H₇ClN₂O₂ 222.63 445302-22-7 Potential bioactivity due to electron-withdrawing Cl
1H-Benzimidazole-4-carboxylic acid Benzimidazole ring C₈H₆N₂O₂ 162.15 46006-36-4 Coordination polymer construction; distinct ring system
1-Phenyl-1H-imidazole-4-carboxylic acid Phenyl (C₆H₅–) C₁₀H₈N₂O₂ 188.18 18075-64-4 Simpler structure; lower molecular weight
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic acid SEM-protecting group C₁₀H₁₈N₂O₃Si 242.35 854123-77-6 Used in peptide synthesis; silicon-based protection
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid Pyrimidinyl (C₄H₃N₂–) C₈H₆N₄O₂ 190.16 1239735-33-1 Heterocyclic substituent for drug design

Purity and Commercial Availability

  • This compound is available at 98% purity from suppliers like Combi-Blocks and BLDpharm .

Biological Activity

1-Trityl-1H-imidazole-4-carboxylic acid is a synthetic compound belonging to the imidazole family, characterized by its unique trityl group (triphenylmethyl) that enhances its chemical stability and solubility. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and comparative studies with related compounds.

  • Molecular Formula : C22H19N2O2
  • Molecular Weight : Approximately 359.40 g/mol
  • Structure : The compound features a trityl group attached to the imidazole ring and a carboxylic acid functional group at the 4-position.

Biological Activity Overview

This compound has shown promise in several areas of biological activity:

1. Antifungal Activity

Research indicates that this compound may act as an analog to Clotrimazole, suggesting potential antifungal properties by disrupting fungal cell membranes. Its structural similarity to known antifungal agents positions it as a candidate for further investigation in this area.

2. Cytochrome P450 Inhibition

The compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. These interactions imply significant implications for drug metabolism and pharmacokinetics, making it a valuable scaffold for drug development aimed at modulating metabolic pathways.

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. However, detailed mechanisms and efficacy in clinical settings remain to be fully elucidated.

While specific mechanisms of action for this compound are not yet fully understood, its interactions with cytochrome P450 enzymes suggest it may alter metabolic processes significantly. Further studies are required to clarify these interactions and their biological implications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:

Compound NameMolecular FormulaKey Features
4-Iodo-1-Trityl-1H-ImidazoleC22H17IN2Halogenated variant with potential enhanced reactivity
1-Trityl-1H-Imidazole-4-CarbaldehydeC23H19N2OContains an aldehyde group, increasing reactivity
4-Imidazol-1-YlmethylphenylamineC13H14N4Features an amine group; different biological activity profile

This table illustrates the diversity within the imidazole derivative family while highlighting the specific attributes of this compound that contribute to its distinct biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various imidazole derivatives, including this compound. For instance:

  • Antiviral Activity : In vitro assays have demonstrated that certain imidazole derivatives exhibit moderate antiviral activity against HIV-1 by inhibiting integrase interactions . The potential role of 1-Trityl derivatives in similar pathways warrants further exploration.
  • Inhibition Assays : In studies evaluating enzyme inhibition, compounds similar to 1-Trityl derivatives showed varying degrees of inhibition against key metabolic enzymes, reinforcing the importance of structural modifications in enhancing biological efficacy.
  • Toxicological Assessments : Toxicological evaluations indicate that while some derivatives exhibit promising therapeutic profiles, their safety margins must be established through comprehensive testing to avoid cytotoxic effects observed in preliminary screenings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Trityl-1H-imidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Trityl-1H-imidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.